Simeconazole

Vue d'ensemble

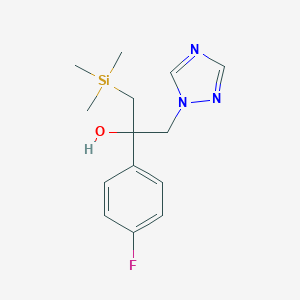

Description

Simeconazole is a fungicide belonging to the triazole class of compounds. Its chemical name is (1-methyllethyl)-1H-1,2,4-triazole-1-ethanol, and its molecular formula is C14H20FN3OSi . This compound has broad-spectrum bactericidal activity and can inhibit the growth of a variety of fungi and yeasts. It is mainly used in agriculture to control diseases on crops such as wheat, rice, corn, and fruits .

Mécanisme D'action

Target of Action

Simeconazole is a broad-spectrum biofungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound acts as an inhibitor of the sterol 14α-demethylase enzyme . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of ergosterol synthesis by this compound leads to an accumulation of 14α-methyl sterols, which alters the cell membrane and impairs the growth and function of the fungus .

Pharmacokinetics

This suggests that after application, it is absorbed and translocated within the plant to exert its fungicidal effects .

Result of Action

The result of this compound’s action is the effective control of a range of diseases, particularly those caused by Rhizoctonia solani Kuhn and Blumeria graminis, on crops such as rice, fruit, soya, and vegetables . By inhibiting ergosterol biosynthesis, this compound disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately the death of the fungus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of this compound application can significantly impact its effectiveness. Field tests have shown that a submerged application of this compound granules at 1-5 weeks before heading was highly effective against kernel smut . .

Analyse Biochimique

Biochemical Properties

Simeconazole functions primarily as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . Additionally, this compound interacts with other oxidoreductases, incorporating oxygen into substrates with the help of NADH or NADPH .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and reproduction . In plant cells, this compound is absorbed by roots and translocated throughout the plant, providing systemic protection against fungal infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of sterol 14α-demethylase, thereby inhibiting the enzyme’s activity . This binding prevents the demethylation of lanosterol, a key step in ergosterol biosynthesis . The inhibition of this pathway leads to the accumulation of toxic sterol intermediates, which disrupts cell membrane integrity and function . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective for several weeks when applied to crops . Its degradation products and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have demonstrated that this compound can maintain its antifungal activity for extended periods, providing prolonged protection against fungal infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, in both humans and animals . The metabolic pathways involve the oxidation of the triazole ring and the side chains, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to aerial parts, providing systemic protection . In animal models, this compound is distributed to various organs, including the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where sterol 14α-demethylase is located . This localization is crucial for its inhibitory action on ergosterol biosynthesis. Additionally, this compound may be directed to other cellular compartments through specific targeting signals or post-translational modifications . These modifications can influence its activity and function within different cellular environments .

Méthodes De Préparation

Simeconazole is generally prepared by chemical synthesis. A common method involves reacting fluorosilane with methyl glutaric anhydride to obtain silanomethylketone, which is then reacted with amino alcohol to produce this compound after a series of chemical reaction steps . Industrial production methods often involve submerged application of this compound granules in paddy water to control rice kernel smut and false smut .

Analyse Des Réactions Chimiques

Simeconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Applications De Recherche Scientifique

Simeconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of triazole derivatives . In biology, it is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents . In medicine, this compound is studied for its potential use in treating fungal infections . In industry, it is used to control fungal diseases in crops, thereby improving crop yield and quality .

Comparaison Avec Des Composés Similaires

Simeconazole is similar to other triazole fungicides such as penconazole, hexaconazole, cyproconazole, diniconazole, tebuconazole, metconazole, fenbuconazole, and difenoconazole . this compound is unique in its broad-spectrum activity and its ability to inhibit a wide range of fungal species . It also has notable translaminar activity, allowing it to be effective against fungal infections on both sides of a leaf surface .

Activité Biologique

Simeconazole is a synthetic azole antifungal compound that has garnered attention for its broad-spectrum efficacy against various fungal pathogens. Its chemical structure, characterized by a fluorophenyl group, a triazole moiety, and a trimethylsilyl group, underpins its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, case studies, and relevant research findings.

This compound's chemical formula is C₁₄H₂₀FN₃OSi. It functions primarily by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption increases membrane permeability, leading to cell death. The compound's unique structural features contribute to its selective toxicity towards fungi while minimizing harm to plant cells, making it suitable for both agricultural and clinical applications .

Comparative Efficacy

This compound exhibits potent antifungal activity against various fungal species. Below is a comparison of this compound with other azole antifungals:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C₁₄H₂₀FN₃OSi | Broad-spectrum antifungal | Systemic activity in plants |

| Fluconazole | C₁₄H₁₂F₂N₃O | High oral bioavailability | Effective against Candida species |

| Itraconazole | C₁₄H₁₈Cl₂N₄O | Potent against systemic infections | Stronger activity against dermatophytes |

| Voriconazole | C₁₅H₁₄ClN₃O | Effective against resistant strains | Inhibits cytochrome P450 enzymes |

| Miconazole | C₁₃H₁₄N₂O | Commonly used topically | Limited systemic absorption |

This compound's distinct features, particularly the presence of the trimethylsilyl group and specific fluorinated moieties, enhance its antifungal profile compared to other azole compounds .

Agricultural Applications

Research has demonstrated this compound's effectiveness in agricultural settings. A study indicated that this compound can be absorbed by plant roots and translocate within the plant system, providing systemic protection against fungal infections. This property is particularly beneficial in crop management where fungal pathogens pose significant threats to yield and quality .

Clinical Applications

In clinical settings, this compound has shown promise in treating superficial fungal infections. Its pharmacodynamics indicate that it can interact with other compounds, affecting absorption and metabolism. Studies have explored its enantioselective properties, suggesting that different enantiomers may exhibit varying levels of biological activity. This aspect opens avenues for optimizing formulations to enhance efficacy in therapeutic applications .

Toxicity and Environmental Impact

While this compound demonstrates effective antifungal properties, its environmental fate and eco-toxicity have been subjects of investigation. Data indicate that it has low toxicity to non-target organisms when used according to recommended practices. However, ongoing assessments are necessary to fully understand its long-term impact on biodiversity and human health .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFPHSQTSFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057980 | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149508-90-7 | |

| Record name | Simeconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.